XLogP3 Lipophilicity Differential: 2-Regioisomer (1.8) vs 4-Regioisomer (2.2) from PubChem Computed Properties
The 2‑(piperazin‑1‑yl)‑1H‑indole regioisomer possesses a computed XLogP3 of 1.8, compared with 2.2 for the 4‑regioisomer, representing a ΔlogP of –0.4 (approximately 2.5‑fold lower calculated lipophilicity) [1][2]. Both isomers share identical molecular weight (201.27 g·mol⁻¹), topological polar surface area (31.1 Ų), hydrogen‑bond donor count (2), hydrogen‑bond acceptor count (2), and rotatable bond count (1); therefore the lipophilicity shift is the dominant differential physicochemical parameter between these two commonly sourced regioisomers [1][2]. The lower XLogP3 of the 2‑isomer predicts superior ligand‑lipophilicity efficiency (LLE = pIC₅₀ – logP) for a given potency and may contribute to a more favorable CNS MPO (Multiparameter Optimization) score in CNS drug discovery programs [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (2-(piperazin-1-yl)-1H-indole) |
| Comparator Or Baseline | XLogP3 = 2.2 (4-(piperazin-1-yl)-1H-indole) |
| Quantified Difference | ΔXLogP3 = –0.4 (2-isomer is ~0.4 log units more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 (2-isomer) and 2025.04.14 (4-isomer) |
Why This Matters
A ΔlogP of 0.4 can shift LLE by 0.4 units, which is consequential in lead optimization where LLE ≥5 is often a progression criterion; the 2-isomer provides a systematic 0.4-unit LLE advantage at equivalent target potency.
- [1] PubChem. 2-(Piperazin-1-yl)-1H-indole, CID 21197971, Computed Properties section. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. 4-(Piperazin-1-yl)-1H-indole, CID 594590, Computed Properties section. National Center for Biotechnology Information (2026). View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
